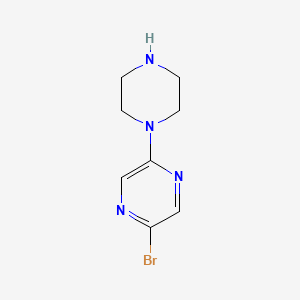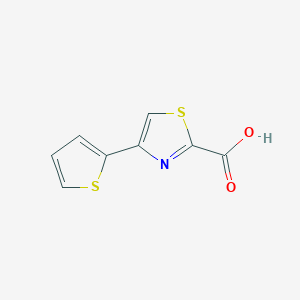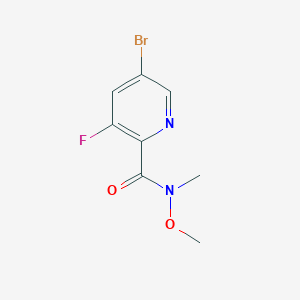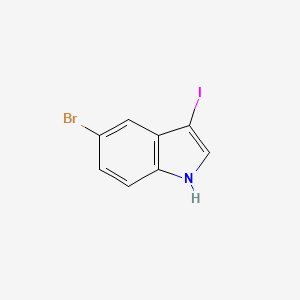
5-Bromo-3-iodo-1H-indole
Descripción general
Descripción
5-Bromo-3-iodo-1H-indole (5BII) is a heterocyclic aromatic compound consisting of a this compound core with a pyrrole ring. 5BII is a versatile organic compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. In organic synthesis, 5BII is used as a precursor for the synthesis of several compounds, including indoles and indole derivatives. In medicinal chemistry, 5BII is used as a starting material for the synthesis of novel therapeutic agents. In biochemistry, 5BII has been used to study the mechanism of action of various enzymes and to investigate the biochemical and physiological effects of various compounds.
Aplicaciones Científicas De Investigación
Reactivity and Selectivity in Cross-Coupling Reactions
5-Bromo-3-iodo-1H-indole demonstrates significant reactivity and selectivity in palladium-catalyzed cross-coupling reactions. Specifically, it is used in sequential Sonogashira and Suzuki cross-coupling reactions, leading to the synthesis of a broad range of functionalized indoles and indazoles. These compounds are potential ligands for the 5-HT receptor, highlighting their importance in medicinal chemistry (Witulski et al., 2005).
Structural Characterization and Interactions
The compound has been a subject of studies involving its crystalline structure and intermolecular interactions. Using X-ray single crystal diffraction and Hirshfeld surface analysis, researchers have detailed the structure and atom-to-atom interactions in compounds derived from this compound, contributing to our understanding of its molecular behavior (Barakat et al., 2017).
Synthesis of Gamma-Carbolines and Heteropolycycles
In the synthesis of gamma-carboline derivatives, this compound plays a pivotal role. It is used in the palladium-catalyzed intramolecular annulation of alkynes, which results in the formation of various gamma-carboline derivatives with additional fused rings. This process is vital for creating complex molecular structures with potential pharmacological applications (Zhang & Larock, 2003).
Formation of Trifluoroacetylindole-Chalcones
The annulation of an indole moiety onto the 1,3-diaryl-2-propen-1-one scaffold, followed by trifluoroacetylation, uses this compound as a precursor. This leads to the formation of 3-trifluoroacetylindole-chalcone derivatives, showcasing its utility in the synthesis of novel organic compounds with potential applications in chemical research (Mphahlele & Maluleka, 2016).
Application in Tandem Coupling Reactions
This compound is also used in tandem coupling reactions with trimethylarylstannanes and aryl boronic acids, resulting in the production of 3,5-diarylated indoles. This application highlights its versatility in organic synthesis, particularly in creating complex indole derivatives through palladium (0)-catalyzed coupling (Yang & Martin, 1992).
Synthesis of Thio-Substituted Indoles
This compound has been utilized in the synthesis of 5-Bromo-3-[(3,4,5-trimethoxy-phenyl)thio]-1H-indole. This synthesis process, which involves a reaction with 1,2-bis(3,4,5-trimethoxyphenyl) disulfide, highlights its role in creating thio-substituted indoles, an important class of compounds in various chemical and pharmacological studies (Gao Zhao-chan, 2013).
Discovery in Natural Products
This compound is also significant in the study of natural products. It has been identified in polyhalogenated indoles from the red alga Rhodophyllis membranacea. These indoles, including bromo-chloro-iodo indoles, have been evaluated for cytotoxic and antifungal activities, demonstrating the compound's relevance in natural product chemistry and potential therapeutic applications (Woolner et al., 2016).
Regioselective C(sp2)-H Dual Functionalization
This compound has been used in regioselective C(sp2)-H dual functionalization, leading to the creation of 2-bis(sulfonyl)amino-3-bromo-indoles. This process, performed under metal-free conditions, showcases its potential in sophisticated organic synthesis methods (Moriyama, Ishida & Togo, 2015).
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which include 5-bromo-3-iodo-1h-indole, play a significant role in cell biology . They are important types of molecules and natural products that have been used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . This suggests that this compound may interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways, leading to a broad range of downstream effects.
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability .
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the action of this compound may result in a variety of molecular and cellular effects.
Análisis Bioquímico
Biochemical Properties
5-Bromo-3-iodo-1H-indole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit binding interactions with specific enzymes, influencing their activity and function. For instance, this compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways . Additionally, it interacts with proteins involved in cell signaling and metabolic processes, affecting their conformation and activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to alter the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival . Furthermore, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. Additionally, this compound can interact with transcription factors, leading to changes in gene expression . These molecular interactions result in the modulation of various biochemical pathways, ultimately affecting cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound remains stable under specific conditions, but it may degrade over extended periods or under certain environmental factors . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of specific metabolites by modulating the activity of key metabolic enzymes . Additionally, this compound may affect the synthesis and degradation of metabolic intermediates, thereby altering the overall metabolic balance within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments . The transport and distribution of this compound are crucial for its biological activity, as they determine the concentration and availability of the compound at its site of action.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall biochemical effects.
Propiedades
IUPAC Name |
5-bromo-3-iodo-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrIN/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYVXFHJBHFPSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80595868 | |
| Record name | 5-Bromo-3-iodo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
868694-19-3 | |
| Record name | 5-Bromo-3-iodo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-3-iodo-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[2-[[2-[[2-[[2-[[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid](/img/structure/B1343140.png)
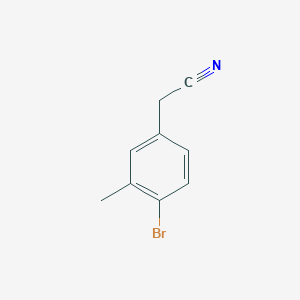




![7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1343156.png)

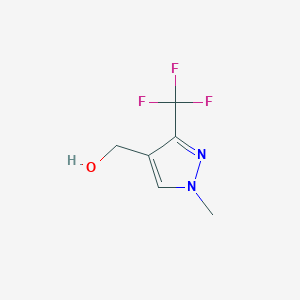
![5-Hydroxy-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B1343162.png)
